N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide
Overview
Description
N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide is a complex organic compound that features a sulfonyl group, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sulfonyl group and the phenyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide include:
- N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,3-triazol-3-yl)oxy]ethanimidamide
- N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-4-yl)oxy]ethanimidamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the triazole ring and the sulfonyl group imparts unique chemical properties that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O3S/c17-11-6-7-14(13(18)8-11)27(24,25)22-15(19)9-26-16-20-10-23(21-16)12-4-2-1-3-5-12/h1-8,10H,9H2,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQAUMPSDDREDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N/S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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